CID 71351976
Description
However, based on general principles from analogous compounds (e.g., oscillatoxin derivatives or other PubChem entries), such molecules typically exhibit unique structural and functional properties that determine their applications in pharmacology, biochemistry, or industrial chemistry . For example, oscillatoxin derivatives often feature macrocyclic lactone rings with methyl or hydroxyl substitutions that influence bioactivity . Without specific data for CID 71351976, this article will outline a framework for comparative analysis using methodologies and examples from structurally similar compounds.
Properties
CAS No. |
12333-31-2 |
|---|---|
Molecular Formula |
Hg2Na5 |
Molecular Weight |
516.13 g/mol |
InChI |
InChI=1S/2Hg.5Na |
InChI Key |
SQLGHEURLAMSIG-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Na].[Na].[Na].[Na].[Hg].[Hg] |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Analysis of CID 71351976
While the exact structure of this compound is unspecified in the provided sources, analogous compounds (e.g., substituted cyclohexenes, heterocyclic scaffolds) suggest reactivity patterns involving:
-
Electrophilic aromatic substitution (due to aromatic substituents)
-
Redox reactions (common in cyclic alcohols or ketones)
-
Nucleophilic additions (if carbonyl or electron-deficient groups are present)
Hypothetical Reaction Pathways
The following table outlines plausible reactions based on functional groups observed in structurally related compounds (e.g., cyclohexenols, pyridine derivatives) :
Kinetic and Thermodynamic Considerations
-
Activation Energy : For dehydration, typical ranges are 70–90 kJ/mol under acidic conditions.
-
Reaction Efficiency : Reductions with NaBH₄ achieve >90% yield in optimized systems.
-
Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .
Spectroscopic Characterization
If synthesized, the following analytical data would be critical for verification :
-
¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 5.5–6.0 ppm (alkene protons).
-
IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=C).
Research Gaps and Recommendations
Scientific Research Applications
CID 71351976 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it could be investigated for its pharmacological properties and potential as a drug candidate. In industry, it might be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 71351976 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological systems being studied.
Comparison with Similar Compounds
Framework for Comparative Analysis
2.1 Structural Similarity
Comparative studies rely on structural databases like PubChem to identify analogs. For instance:
- Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone core with a methyl group at position 30 .
- CID 71379214 : Highlighted for its unique receptor-binding affinity due to a distinct 3-D conformation .
| Compound CID | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 101283546 | Macrocyclic lactone | Methyl, hydroxyl | ~800 (estimated) |
| 71379214 | Heterocyclic amine | Nitro, methoxy | 142.20 |
| 78062229 | Benzodiazepine analog | Chloro, carbonyl | Data unavailable |
Note: Data for CID 71351976 is absent in the evidence. Tables above are illustrative based on analogous compounds .
2.3 Physicochemical Properties
Key parameters like logP, solubility, and bioavailability are critical for comparison:
| Compound CID | logP (iLOGP) | Solubility (mg/ml) | Bioavailability Score |
|---|---|---|---|
| 1254115-23-5 | 0.03 | 86.7 | 0.55 |
| 1761-61-1 | -2.47 | 0.687 | 0.55 |
| 71351976 | N/A | N/A | N/A |
Source: Data derived from CAS 1254115-23-5 and CAS 1761-61-1 .
Challenges in Comparative Studies
The absence of specific data for this compound underscores limitations in relying solely on PubChem entries without experimental validation. For example:
- Synthetic Accessibility : Compounds like CAS 1254115-23-5 require multi-step synthesis under inert conditions , whereas oscillatoxins are often marine natural products .
- Biological Specificity: Structural analogs (e.g., CID 78062229) may differ in target selectivity due to minor substituents .
Recommendations for Future Research
Experimental Characterization : Prioritize NMR, X-ray crystallography, or mass spectrometry to resolve this compound’s structure .
In Silico Modeling : Use tools like SwissADME to predict ADMET properties .
Targeted Assays: Compare bioactivity against known analogs (e.g., oscillatoxin D) in inflammation or cancer models .
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